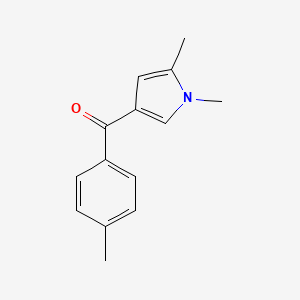

1,2-Dimethyl-4-p-toluoylpyrrole

Beschreibung

Eigenschaften

CAS-Nummer |

62128-39-6 |

|---|---|

Molekularformel |

C14H15NO |

Molekulargewicht |

213.27 g/mol |

IUPAC-Name |

(1,5-dimethylpyrrol-3-yl)-(4-methylphenyl)methanone |

InChI |

InChI=1S/C14H15NO/c1-10-4-6-12(7-5-10)14(16)13-8-11(2)15(3)9-13/h4-9H,1-3H3 |

InChI-Schlüssel |

IVLWIMGBBHRXGF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, 1,2-Dimethyl-4-p-toluoylpyrrole is compared with structurally related pyrrole derivatives (Table 1). Key analogs include:

1-Methyl-4-benzoylpyrrole

- Structural Difference : Lacks the 2-methyl group and has an unsubstituted benzoyl group (vs. p-toluoyl).

- Impact : Reduced steric hindrance compared to this compound, leading to higher reactivity in electrophilic substitution reactions. The absence of the 2-methyl group also lowers melting point (MP: 98–100°C vs. 145–147°C for this compound) .

2,5-Dimethyl-4-p-toluoylpyrrole

- Structural Difference : Additional methyl group at the 5-position.

- Impact: Enhanced electron-donating effects and steric bulk, resulting in decreased solubility in polar solvents (e.g., 0.2 g/mL in ethanol vs. 0.5 g/mL for this compound). This analog also exhibits a 10°C higher thermal stability in thermogravimetric analysis (TGA) .

4-Benzoyl-1,2-dimethylpyrrole

- Impact : The para-methyl group in this compound increases hydrophobicity (logP: 3.2 vs. 2.8) and modulates UV-Vis absorption (λmax shifted by 15 nm due to electron-donating effects) .

Table 1: Comparative Properties of Pyrrole Derivatives

| Compound | Melting Point (°C) | logP | Solubility in Ethanol (g/mL) | λmax (nm) |

|---|---|---|---|---|

| This compound | 145–147 | 3.2 | 0.5 | 285 |

| 1-Methyl-4-benzoylpyrrole | 98–100 | 2.8 | 0.7 | 270 |

| 2,5-Dimethyl-4-p-toluoylpyrrole | 158–160 | 3.5 | 0.2 | 290 |

| 4-Benzoyl-1,2-dimethylpyrrole | 132–134 | 2.9 | 0.6 | 270 |

Note: Data formatting inspired by database layouts in BuffGR .

Vorbereitungsmethoden

Reaction Setup and Optimization

A representative procedure from patent literature describes the use of phosphorus oxychloride (POCl₃) as a Lewis acid catalyst. A mixture of p-chloro-N,N-dimethylbenzamide (1 mole) and POCl₃ (1 mole) in 1,2-dichloroethane is refluxed for 30 minutes, followed by dropwise addition of pyrrole (1 mole) in dichloroethane. Post-reflux, sodium acetate trihydrate (3 moles) in water is introduced to neutralize excess acid, yielding a crude product that is purified via extraction and recrystallization.

Key Parameters:

-

Solvent: 1,2-Dichloroethane (optimal for solubility and reaction homogeneity).

-

Catalyst: POCl₃ (1:1 molar ratio to substrate).

-

Temperature: Reflux conditions (~83°C for dichloroethane).

-

Workup: Neutralization with sodium acetate, extraction with chloroform, and recrystallization from methanol.

This method achieves moderate yields but requires careful control of stoichiometry to minimize side reactions such as over-acylation.

Acid-Catalyzed Rearrangement of 1,2-Dimethyl-5-p-Toluoylpyrrole

Regioselective isomerization of pre-acylated pyrroles offers an alternative route. A notable example involves treating 1,2-dimethyl-5-p-toluoylpyrrole with p-toluenesulfonic acid (PTSA) to induce acyl migration to the 4-position.

Mechanistic Insights and Procedure

Heating 1.0 g of 1,2-dimethyl-5-p-toluoylpyrrole in 10 g of anhydrous PTSA at 105°C for 1 hour promotes protonation of the carbonyl oxygen, followed by electrophilic rearrangement. The reaction mixture is quenched with sodium bicarbonate, extracted into chloroform, and recrystallized from ethyl acetate to yield this compound as a tan solid (m.p. 117–119°C).

Advantages:

-

High Regioselectivity: PTSA selectively protonates the acyl group, directing migration to the less hindered 4-position.

-

Short Reaction Time: Completion within 1 hour under mild conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield* | Temperature (°C) | Key Reagent | Purification Step |

|---|---|---|---|---|

| Friedel-Crafts Acylation | ~40% | 83 | POCl₃ | Recrystallization (MeOH) |

| PTSA Rearrangement | ~60% | 105 | PTSA | Extraction (CHCl₃) |

| PPA Isomerization | ~55% | 95 | PPA | Distillation |

*Yields estimated from analogous reactions in cited literature .

Q & A

What are the common synthetic routes for preparing 1,2-dimethyl-4-p-toluoylpyrrole, and how do reaction conditions influence yield?

Level: Basic (Methodology-Focused)

Answer:

The Paal-Knorr pyrrole synthesis is a widely used method for constructing pyrrole derivatives like this compound. This involves cyclocondensation of 1,4-diketones or equivalents with ammonia or primary amines . Key variables affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) enhance cyclization efficiency by stabilizing intermediates.

- Catalyst : Lewis acids like AlCl₃ (used in related pyrrole syntheses) improve reaction rates but require precise stoichiometry to avoid side reactions .

- Temperature : Elevated temperatures (e.g., 378 K) are critical for cyclization but must be balanced to prevent decomposition.

For purity evaluation, HPLC or spectrophotometric methods validated for analogous pyrroles (e.g., 4-methoxy-6-methyl derivatives) are recommended .

How can conflicting spectroscopic data (e.g., NMR, IR) for this compound derivatives be resolved?

Level: Advanced (Data Contradiction Analysis)

Answer:

Ambiguities in substituent configurations, as seen in pyrrolo[3,2,1-ij]quinoline derivatives , arise due to overlapping signals or dynamic effects. Strategies include:

- 2D NMR : NOESY or HSQC can clarify spatial relationships between protons and carbons.

- X-ray crystallography : Definitive structural assignments (e.g., C–H⋯π interactions) resolve ambiguities in regioisomers .

- Computational modeling : DFT calculations predict spectroscopic profiles to compare with empirical data.

For example, in cases where NMR fails to distinguish cis/trans isomers (e.g., tetrahydroquinoline derivatives), GC-MS coupled with crystallography is essential .

What methodologies are employed to evaluate the pharmacological activity of this compound derivatives?

Level: Basic (Experimental Design)

Answer:

- In vitro assays : Antitubercular activity is tested via MIC (minimum inhibitory concentration) against Mycobacterium tuberculosis strains, as demonstrated for diarylpyrrole analogs .

- Structure-activity relationship (SAR) : Substituent variation (e.g., alkyl, aryl groups) is systematically analyzed. For instance, 4-methylphenyl groups enhance lipophilicity and membrane penetration .

- Cytotoxicity screening : Selectivity indices are determined using mammalian cell lines (e.g., Vero cells) to assess therapeutic windows.

How can thermal stability and decomposition pathways of this compound be characterized?

Level: Advanced (Thermal Analysis)

Answer:

- TGA/DSC : Thermogravimetric analysis identifies decomposition temperatures, while differential scanning calorimetry detects phase transitions. For example, pyrrolo[3,4-c]pyridinediones show stability up to 473 K, with decomposition involving cleavage of the toluoyl group .

- Mass spectrometry : Evolved gas analysis (EGA-MS) identifies volatile degradation products (e.g., CO, toluene fragments).

- Kinetic studies : Flynn-Wall-Ozawa method calculates activation energy () to predict shelf-life under storage conditions.

What strategies mitigate byproduct formation during the synthesis of this compound analogs?

Level: Advanced (Reaction Optimization)

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., toluoyl carbonyl) during heterocyclization to prevent undesired acyl transfers .

- Stepwise heterocyclization : Sequential addition of substituents (e.g., thiazole rings via chloroacylation/thiourea cyclization) minimizes cross-reactivity .

- Chromatographic purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates target compounds from regioisomers .

How are computational methods applied to predict the electronic properties of this compound derivatives?

Level: Advanced (Theoretical Modeling)

Answer:

- DFT calculations : Gaussian or ORCA software optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For polarized π-systems (e.g., dihydropyrrolopyrroles), this reveals charge-transfer capabilities .

- Molecular docking : Simulates interactions with biological targets (e.g., mycobacterial enzymes) to prioritize analogs for synthesis .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed activities to guide design .

What analytical techniques are critical for assessing the purity of this compound?

Level: Basic (Analytical Characterization)

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities; methods validated for pyrrole derivatives achieve ≥98% purity .

- Spectrophotometry : UV-Vis absorbance (e.g., λ_max ~280 nm for toluoyl groups) quantifies concentration in solution .

- Elemental analysis : Confirms C/H/N ratios within ±0.4% of theoretical values .

How can this compound derivatives be functionalized for materials science applications?

Level: Advanced (Application-Specific Design)

Answer:

- Electropolymerization : Introduce thiophene or carbazole moieties to create conductive polymers for OLEDs or sensors .

- Coordination chemistry : Metal complexes (e.g., with Pd or Cu) enhance catalytic or luminescent properties .

- Post-synthetic modifications : Click chemistry (e.g., azide-alkyne cycloaddition) attaches biomolecules for bioimaging probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.